molecular formula C24H21NO5 B1498791 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid CAS No. 1217665-32-1

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B1498791
CAS No.: 1217665-32-1
M. Wt: 403.4 g/mol
InChI Key: QOYRELXVQPLAAB-FGZHOGPDSA-N
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Description

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a chiral Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:

  • A phenyl group at the β-carbon.
  • A hydroxyl group at the α-carbon (2R configuration).
  • An Fmoc-protected amino group at the β-carbon (3R configuration).

This molecule is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . Its stereochemistry (2R,3R) and hydroxyl-phenyl substitution pattern distinguish it from other Fmoc-amino acid analogs.

Properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654583
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217665-32-1
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, commonly referred to as Fmoc-D-β-Phe-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound is characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.43 g/mol
  • CAS Number : 209252-15-3
  • Purity : Typically ≥ 97%

The biological activity of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptides with specific sequences essential for biological function.

Biological Activity Overview

The compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Antitumor Potential : Research has suggested that certain analogs can inhibit tumor cell proliferation. For example, compounds with similar structures have shown promise in targeting specific cancer cell lines.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study conducted on a series of Fmoc-protected amino acids, including (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a moderate level of activity against these cells.

CompoundIC50 (µM)Cell Line
Fmoc-D-Phe-OH25MCF-7
Control>100MCF-7

Case Study 2: Neuroprotective Effects

In vitro studies exploring the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.

Pharmacological Profile

PropertyValue
Log P (octanol-water partition coefficient)4.08
SolubilityModerately soluble
Bioavailability Score0.56

Enzyme Interaction

The compound has been shown to be a substrate for certain cytochrome P450 enzymes, notably CYP2C9 and CYP2D6, which are involved in drug metabolism. This interaction may influence the pharmacokinetics of other co-administered drugs.

Comparison with Similar Compounds

Structural Features

The following compounds share the Fmoc-protected amino acid backbone but differ in substituents, stereochemistry, or functional groups:

Compound Name Key Structural Differences Stereochemistry CAS No. Reference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) substituent instead of phenyl; no hydroxyl group S-configuration 211637-75-1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl substituent; no hydroxyl group R-configuration N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid Methyl group on the amino nitrogen; no hydroxyl group S-configuration 77128-73-5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Thiol (-SH) group replaces hydroxyl; phenyl group absent R-configuration 135248-89-4
(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 4-Aminophenyl substituent; no hydroxyl group 2R-configuration N/A
Key Observations:
  • Substituent Effects : Fluorinated phenyl groups (e.g., 3,5-difluorophenyl in ) enhance hydrophobicity and electronic properties compared to the parent phenyl group.
  • Stereochemistry : The (2R,3R) configuration may influence peptide chain conformation and biological activity compared to enantiomers like (S)-configured analogs .

Physicochemical Properties

Property Target Compound (S)-o-Tolyl Analog (R)-3,5-Difluorophenyl Analog (R)-Mercapto Analog
Molecular Weight ~401.45 (estimated) 401.45 ~425.44 (estimated) 351.42 (estimated)
Purity (HPLC) Not reported 99.76% Not reported Not reported
Storage Conditions -20°C (powder) -20°C (powder) Not reported Room temperature (dark)
Hazards Not fully characterized Not for medical use Acute toxicity (Category 4) Skin corrosion
Key Observations:
  • Stability: The hydroxyl group in the target compound may increase sensitivity to oxidation compared to non-hydroxylated analogs.
  • Safety : Mercapto-containing analogs (e.g., ) exhibit higher acute toxicity (H302, H315) due to thiol reactivity, whereas hydroxylated derivatives may pose lower risks.

Limitations and Data Gaps

  • Ecological Data : Most analogs lack ecotoxicity or biodegradability studies (e.g., ).
  • Biological Activity: Limited validation for therapeutic applications across all compounds .

Preparation Methods

Starting Material Preparation

The synthesis begins with the enantiomerically pure (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid or its derivatives. The stereochemistry is often ensured by using chiral pool synthesis or asymmetric synthesis methods, although specific asymmetric synthesis details for this exact compound are limited in public literature.

Fmoc Protection of the Amino Group

The key step is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the amino group. This is achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) under basic conditions.

  • Typical reaction conditions:

    • Solvent: A mixture of dioxane and aqueous sodium carbonate or sodium bicarbonate buffer.
    • Temperature: Ambient to 0 °C to control reaction rate and avoid side reactions.
    • Reaction time: Generally 1–3 hours until completion.
  • Reaction mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.

Purification

After reaction completion, the product is purified by:

  • Extraction with organic solvents (e.g., ethyl acetate).
  • Washing to remove impurities and unreacted reagents.
  • Crystallization or chromatographic purification (e.g., flash chromatography or preparative HPLC) to achieve high purity.

Characterization

The purified compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Solid-Phase Peptide Synthesis (SPPS) Application and Preparation Notes

The compound is often prepared or used in the context of SPPS, where it is loaded onto a resin and coupled to growing peptide chains. The Fmoc protection is compatible with standard SPPS protocols.

Solid-Phase Synthesis Conditions (Example)

Step Reagents/Conditions Notes
Resin swelling TentaGel S Ram resin in N-methylpyrrolidone (NMP) 1 g resin, 0.25 mmol/g loading
Coupling Fmoc-amino acid (0.2 M in NMP/DMF/DCM 1:1:1) + HATU or COMU + DIPEA Microwave heating at 75 °C for 5 min
Fmoc deprotection 20% piperidine in DMF, microwave heating (2 steps) 30 sec at 40 °C, then 3 min at 75 °C
Side chain acylation Orthogonal protecting groups selectively removed; acylation with lipophilic moieties Hydrazine hydrate (2-4%) in NMP for deprotection
Cleavage from resin TFA/TIS/water (95/2.5/2.5), 2 h at room temperature Followed by ether precipitation and drying
Purification Preparative reverse phase HPLC >90% purity achieved

This detailed SPPS procedure highlights the compatibility of the Fmoc-protected amino acid with automated peptide synthesis platforms and microwave-assisted coupling techniques.

Research Findings and Optimization

  • Microwave-assisted coupling significantly reduces reaction times and improves coupling efficiency.
  • Use of coupling reagents like HATU or COMU enhances yield and purity.
  • Orthogonal protecting groups on side chains allow selective modifications post-coupling.
  • Purification by preparative HPLC ensures removal of truncated sequences and by-products.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Comments
Starting material (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid Enantiomerically pure precursor
Fmoc reagent Fmoc-Cl or Fmoc-OSu Electrophilic Fmoc source
Solvent Dioxane/water or NMP/DMF/DCM mixtures Solubility and reaction medium
Base Sodium carbonate/bicarbonate or DIPEA Neutralizes HCl byproduct
Temperature 0–25 °C (Fmoc protection), 40–75 °C (SPPS) Controlled to minimize side reactions
Coupling reagent (SPPS) HATU or COMU Efficient peptide bond formation
Deprotection reagent (SPPS) 20% Piperidine in DMF Removes Fmoc protecting group
Purification Flash chromatography or preparative HPLC Achieves >90% purity
Characterization methods NMR, MS, HPLC Confirms structure, purity, and stereochemistry

Q & A

Basic: What are the recommended strategies for synthesizing this compound in laboratory settings?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) .
  • Step 2: Stereoselective introduction of the hydroxyl and phenyl groups via asymmetric catalysis or chiral auxiliaries .
  • Step 3: Purification via reverse-phase chromatography or recrystallization to achieve >99% HPLC purity .

Key Considerations:

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the Fmoc group .
  • Monitor reaction progress using TLC or LC-MS to avoid over- or under-derivatization .

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Retention time and peak integration (e.g., 99.76% purity confirmed via C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Melting Point: Consistency with literature values to confirm crystallinity .
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C spectra to validate stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
    • Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ = 534.60 for analogs) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Lab coat, nitrile gloves, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
    • Ventilation: Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Emergency Protocols:
    • Eye exposure: Rinse with water for 15 minutes (P305+P351+P338) .
    • Spill management: Absorb with inert material and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Efficiency:
    • Use coupling agents like HBTU/Oxyma Pure in DMF to activate carboxyl groups .
    • Double coupling for sterically hindered residues (e.g., β-hydroxy phenyl groups) .
  • Deprotection Control:
    • Monitor Fmoc removal with 20% piperidine in DMF; excessive treatment can degrade the backbone .
  • Yield Optimization Table:
ParameterOptimal ConditionYield ImprovementReference
Coupling Time2–4 hours+15%
Temperature25°C (room temp)+10%
SolventAnhydrous DMF+20%

Advanced: What analytical approaches resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Spectral Mismatch Scenarios:
    • Unexpected Peaks in NMR: Assign using 2D NMR (COSY, HSQC) to differentiate diastereomers or rotamers .
    • HPLC Peak Splitting: Check for racemization via chiral columns or adjust mobile phase pH .
  • Case Study:
    • A 0.3 ppm shift in 13^13C NMR for the carbonyl group may indicate incomplete Fmoc protection; repeat reaction with excess Fmoc-Cl .

Advanced: What are the implications of stereochemical configuration on biological activity?

Methodological Answer:

  • Stereochemistry-Bioactivity Relationship:
    • (2R,3R) configuration enhances binding to enzymatic targets (e.g., HIV-1 protease) due to spatial alignment with active sites .
    • Inversion at C2 or C3 reduces antiviral efficacy by 10–100x in analogs .
  • Structural Analogs Comparison:
Compound ModificationBioactivity (IC50)Reference
3,5-Difluorophenyl substituent12 nM (HIV-1)
2-Bromophenyl substituent45 nM (HIV-1)
(2S,3S) Stereoisomer>1000 nM (HIV-1)

Advanced: How can researchers troubleshoot low yields in Fmoc deprotection?

Methodological Answer:

  • Common Issues:
    • Incomplete Deprotection: Extend piperidine treatment to 30 minutes or use 25% v/v solution .
    • Byproduct Formation: Add 2% DBU to piperidine for cleaner Fmoc removal .
  • Preventive Measures:
    • Use fresh piperidine to avoid amine oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

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